Methyl 5-amino-2-hydroxybenzoate
Overview
Description
Methyl 5-amino-2-hydroxybenzoate is a chemical compound that is structurally related to various benzoic acid derivatives. These derivatives are often used in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The compound itself contains an amino group and a hydroxyl group, which are substituents on the benzoic acid ring, and a methyl ester group.
Synthesis Analysis
The synthesis of compounds related to methyl 5-amino-2-hydroxybenzoate can involve multiple steps, including methylation, nitration, esterification, and reduction. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a related compound, starts with 4-amino-2-hydroxybenzoic acid and involves methylation with dimethyl sulfate, followed by a series of reactions including thiocyanation, ethylation, and oxidation to yield the final product . Similarly, methyl 2-amino-5-fluorobenzoate is synthesized through nitrification, esterification, and hydronation, starting from 3-fluorobenzoic acid . These methods demonstrate the versatility in the synthesis of benzoic acid derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 5-amino-2-hydroxybenzoate is often planar, as seen in the case of 2-amino-5-methylpyridinium 2-hydroxybenzoate. This compound features a planar protonated cation and an anion stabilized by an intramolecular hydrogen bond forming an S(6) ring motif . The planarity and hydrogen bonding are crucial for the stability and reactivity of these molecules.
Chemical Reactions Analysis
The chemical reactivity of benzoic acid derivatives is influenced by the substituents on the aromatic ring. For example, the benzotriazole moiety in 2-amino-5-(benzotriazolylmethyl)pyridines can be displaced by various nucleophiles, such as alkyl and aryl anions derived from Grignard reagents, or by alkoxide and thioalkoxide anions . Additionally, the presence of amino and hydroxyl groups can lead to the formation of hydrogen bonds, as seen in the crystal structures of related compounds, which can affect the reactivity and crystal packing of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 5-amino-2-hydroxybenzoate derivatives are characterized by their intermolecular interactions, such as hydrogen bonding, which can be analyzed using techniques like Hirshfeld surface analysis. For instance, methyl 4-hydroxybenzoate forms a 3D framework through extensive hydrogen bonding, and computational calculations can correlate with experimental data to provide insights into the molecule's properties . The presence of substituents like amino, hydroxyl, and ester groups can significantly influence properties such as solubility, melting point, and reactivity.
Scientific Research Applications
Antibiotic Biosynthesis
Methyl 5-amino-2-hydroxybenzoate plays a role in the biosynthesis of antibiotics. Research by Becker (1984) discusses the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, an important precursor in the biosynthesis of several antibiotic classes, from methyl 3-amino-5-hydroxybenzoate (Becker, 1984).
Chemical Synthesis
The compound is utilized in various chemical syntheses. For instance, Wang Yu (2008) details the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid, where methyl 4-amino-2-methoxybenzoate is an intermediate product (Wang Yu, 2008).
Pharmaceutical Research
In pharmaceutical research, the compound is involved in the development of new chemical entities. Kucerovy et al. (1997) describe its use in the synthesis of a compound for treating hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).
Crystal and Theoretical Analysis
Sharfalddin et al. (2020) conducted a study on methyl 4-hydroxybenzoate, analyzing its crystal structure and theoretical aspects. This research provides insights into the molecular interactions and properties of similar compounds (Sharfalddin et al., 2020).
Sensor Development
Methyl 5-amino-2-hydroxybenzoate is also used in developing chemical sensors. Ye et al. (2014) synthesized a fluorogenic chemosensor using a derivative of methyl 5-amino-2-hydroxybenzoate for detecting aluminum ions in biological samples (Ye et al., 2014).
Anticancer Research
El-Naggar et al. (2018) synthesized a series of azocompounds containing methyl salicylate, derived from methyl 5-amino-2-hydroxybenzoate, and evaluated their potential as anticancer agents (El-Naggar et al., 2018).
Molecular Studies
Patel (2020) reports the synthesis and characterization of furan ring-containing organic ligands involving derivatives of methyl 5-amino-2-hydroxybenzoate. This study explores its potential in molecular studies and antimicrobial activity (Patel, 2020).
Safety And Hazards
properties
IUPAC Name |
methyl 5-amino-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUHMQZOATZRIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195416 | |
Record name | Methyl 5-aminosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-hydroxybenzoate | |
CAS RN |
42753-75-3 | |
Record name | Methyl 5-amino-2-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42753-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-aminosalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042753753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 5-aminosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Aminosalicylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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